2,6-Dimethyl-6-hepten-2-ol

Description

Context and Significance in Organic Chemistry

2,6-Dimethyl-6-hepten-2-ol, with the chemical formula C9H18O, is a member of the alkenol class of organic compounds. ontosight.aisigmaaldrich.com Alkenols are characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon double bond within their structure, bestowing upon them a versatile reactivity profile. The specific placement of these functional groups in this compound, along with the methyl substitutions, influences its chemical behavior and physical properties.

In organic synthesis, this compound can serve as a precursor or intermediate in the creation of more complex molecules. ontosight.ai The hydroxyl group can undergo reactions typical of tertiary alcohols, while the double bond provides a site for addition reactions. This dual functionality allows for a range of chemical transformations, making it a useful building block in the synthesis of various organic products.

Structural Features and Classifications (e.g., Isoprene (B109036) Unit Relevance)

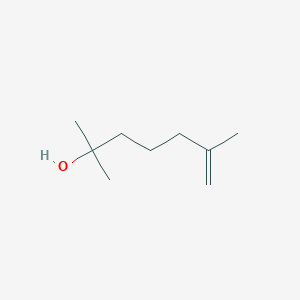

The structure of this compound is defined by a seven-carbon chain. ontosight.ai A hydroxyl group is attached to the second carbon atom, and methyl groups are located at the second and sixth positions. ontosight.ai A double bond exists between the sixth and seventh carbon atoms. This arrangement of atoms and functional groups is crucial to its chemical identity and reactivity.

An important aspect of its structure is the presence of an isoprene unit. uoa.gr Isoprene is a fundamental five-carbon building block in the biosynthesis of a vast array of natural products, including terpenes and steroids. The carbon skeleton of this compound can be seen as being derived from the linking of isoprene units, classifying it as a monoterpenoid. This structural relationship connects it to the broad and significant class of terpenoid compounds found throughout nature.

The physical and chemical properties of this compound are summarized in the following table:

| Property | Value |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol stenutz.eu |

| CAS Number | 32779-58-1 nist.gov |

| Density | 0.844 g/mL at 20 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.444 sigmaaldrich.com |

| SMILES String | CC(=C)CCCC(C)(C)O stenutz.eu |

| InChI Key | ICHVSYBMEODCOO-UHFFFAOYSA-N stenutz.eu |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylhept-6-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2)6-5-7-9(3,4)10/h10H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHVSYBMEODCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334402 | |

| Record name | 2,6-Dimethyl-6-hepten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32779-58-1 | |

| Record name | 2,6-Dimethyl-6-hepten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Grignard Reaction-Based Syntheses

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and is central to the synthesis of tertiary alcohols like 2,6-dimethyl-6-hepten-2-ol and its isomers. This approach typically involves the reaction of a ketone with a methyl Grignard reagent.

A common precursor for the synthesis of a structurally related isomer, 2,6-dimethyl-5-hepten-2-ol, is 6-methyl-5-hepten-2-one (B42903). patsnap.comchemicalbook.com The reaction involves attacking the electrophilic carbonyl carbon of the ketone with a nucleophilic methylmagnesium halide (e.g., chloride or bromide). patsnap.comchemicalbook.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the tertiary alcohol. The synthesis of the related primary alcohol, (S)-2,6-dimethyl-6-hepten-1-ol, has been achieved via the coupling of a Grignard reagent prepared from 3-methyl-3-butenyl bromide with the tosylate of (R)-methyl 3-hydroxy-2-methylpropanoate. tandfonline.com

Table 1: Grignard Reaction for Synthesis of 2,6-dimethyl-5-hepten-2-ol

| Reactant 1 (Ketone Precursor) | Reactant 2 (Grignard Reagent) | Product | Reference |

|---|---|---|---|

| 6-methyl-5-hepten-2-one | Methylmagnesium chloride | 2,6-dimethyl-5-hepten-2-ol | patsnap.comchemicalbook.com |

The preparation of the methyl Grignard reagent has been optimized to improve industrial-scale production. patsnap.comgoogle.com One patented method uses benzyl (B1604629) magnesium chloride or benzyl magnesium bromide as an initiator. patsnap.comgoogle.com This initiator is noted for being relatively stable, easy to store, and having a higher initiation speed compared to common initiators, which is particularly advantageous for mass production. patsnap.comgoogle.com

The Grignard reaction conditions are also controlled to maximize yield. The addition of the ketone, such as 6-methyl-5-hepten-2-one, to the Grignard reagent is performed slowly, typically over 2 to 5 hours, while maintaining the reaction temperature between 20°C and 60°C. google.com After the addition is complete, the mixture is often stirred for an additional hour to ensure the reaction goes to completion. google.com

Table 2: Optimized Grignard Reaction Conditions

| Parameter | Condition | Rationale/Advantage | Reference |

|---|---|---|---|

| Initiator | Benzyl magnesium bromide/chloride | Stable, fast initiation, suitable for mass production | patsnap.comgoogle.com |

| Reaction Temperature | 20°C - 60°C | Controlled reaction rate | google.com |

| Addition Time | 2 - 5 hours | Prevents overheating and side reactions | google.com |

| Solvent | Tetrahydrofuran (THF) | Standard ether solvent for Grignard reagents | patsnap.com |

Dehydration and Cyclization Reactions

The hydroxyl group in this compound and its isomers allows for subsequent dehydration and cyclization reactions, leading to the formation of dienes and cyclic ethers, respectively.

The dehydration of 2,6-dimethyl-5-hepten-2-ol can be catalyzed by H-β zeolite under relatively mild conditions to produce dienyl compounds. This reaction primarily yields 2,6-dimethyl-1,5-heptadiene. However, other isomeric byproducts are also formed, including 2,6-dimethyl-1,6-heptadiene (B13762920) and 2,6-dimethyl-2,5-heptadiene. Research shows that a reaction conducted at 100°C for 24 hours with H-β zeolite can achieve an 80% yield of the main diene product.

Table 3: Zeolite-Catalyzed Dehydration of 2,6-dimethyl-5-hepten-2-ol

| Catalyst | Temperature | Time | Main Product | Yield | Byproducts | Reference |

|---|---|---|---|---|---|---|

| H-β zeolite | 100°C | 24 h | 2,6-dimethyl-1,5-heptadiene | 80% | 2,6-dimethyl-1,6-heptadiene; 2,6-dimethyl-2,5-heptadiene |

Intramolecular cyclization of unsaturated alcohols like 2,6-dimethyl-5-hepten-2-ol can form cyclic ethers. acs.org An acid catalyst, such as Amberlyst-15, has been used to cyclize 2,6-dimethyl-5-hepten-2-ol into 2,2,6,6-tetramethyloxane (B15439894) with a reported yield of 62%. acs.org This reaction is often in competition with a dehydration pathway that produces alkene byproducts. acs.org Another method involves the oxymercuration of 2,6-dimethylhepten-5-ol-2, which also leads to the formation of a cyclic ether derivative. acs.org Furthermore, the synthesis of 2,2,6,6-tetramethyloxane from 2,6-dimethyl-2,6-heptanediol may proceed through 2,6-dimethyl-5-hepten-2-ol as a key intermediate, which subsequently cyclizes. acs.org

Conversions from Related Intermediates

The synthesis of this compound and its analogs can be achieved through various multi-step pathways starting from related chemical intermediates.

One synthetic route begins with the reduction of 6-methyl-5-hepten-2-one using aluminum isopropoxide in a toluene (B28343) solution to produce the intermediate alcohol, 6-methyl-5-hepten-2-ol (B124558). google.com This alcohol can then be halogenated (e.g., using a chlorinating or brominating agent) to form 2-chloro-6-methyl-5-heptene or 2-bromo-6-methyl-5-heptene. google.com This halide is subsequently reacted with magnesium to form a Grignard reagent, which can be used in further synthetic steps. google.com

Another example is the enantioselective synthesis of 2,6-dimethyl-6-hepten-1-ol, an isomer of the target compound. tandfonline.com This process starts from methyl 3-hydroxy-2-methylpropanoate, which is converted in three steps to a tosylate intermediate. tandfonline.com This intermediate is then coupled with a Grignard reagent to build the final carbon skeleton. tandfonline.com

The role of these compounds as intermediates is also highlighted in cyclization reactions. As mentioned previously, 2,6-dimethyl-5-hepten-2-ol is a proposed intermediate in the acid-catalyzed conversion of 2,6-dimethyl-2,6-heptanediol to the cyclic ether 2,2,6,6-tetramethyloxane. acs.org The diol first undergoes dehydration to form the unsaturated alcohol, which then cyclizes to the final product. acs.org

Enantioselective Synthesis Approaches and Stereochemical Control (Conceptual)

The synthesis of specific enantiomers of this compound, a chiral tertiary alcohol, necessitates the use of asymmetric synthesis methodologies. Conceptually, the stereochemical control at the C2 position can be achieved through several strategic approaches, primarily involving enzymatic resolutions or substrate-controlled diastereoselective reactions. These methods are designed to selectively produce one enantiomer over the other, leading to an enantiomerically enriched or pure product.

One of the most effective conceptual strategies for obtaining enantiomerically pure this compound is through the kinetic resolution of a racemic mixture. This can be accomplished using enzymes, which are chiral catalysts that can differentiate between the two enantiomers of a racemic substrate. Lipases are particularly well-suited for this purpose and are widely used in the asymmetric synthesis of chiral alcohols. researchgate.netd-nb.info The process typically involves the enantioselective acylation of the alcohol or the hydrolysis of its corresponding ester. For instance, in a racemic mixture of this compound, a lipase (B570770) could selectively acylate one enantiomer (e.g., the R-enantiomer) to its ester, leaving the other enantiomer (the S-enantiomer) unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated. The success of this method hinges on the enzyme's ability to selectively bind to one enantiomer, a property known as enantioselectivity, which is often quantified by the enantiomeric ratio (E).

A similar enzymatic approach has been successfully applied to the synthesis of optically pure (R)-melonol (2,6-dimethyl-5-hepten-1-ol), a structurally related primary alcohol. In this case, pig pancreatic lipase (PPL) was utilized for the transesterification of racemic melonol, achieving a high enantiomeric excess of 94% for the (R)-(+)-enantiomer. researchgate.netresearchgate.net This precedent strongly suggests the viability of a lipase-catalyzed kinetic resolution for this compound. The choice of lipase, solvent, and acyl donor would be critical parameters to optimize for achieving high enantiomeric excess (e.e.) and yield.

Table 1: Conceptual Data for Enzymatic Resolution of (±)-2,6-Dimethyl-6-hepten-2-ol

| Entry | Lipase Source | Reaction Type | Acyl Donor/Solvent | Enantiomeric Excess (e.e.) of Unreacted Alcohol | Conversion (%) |

| 1 | Candida antarctica Lipase B (CAL-B) | Transesterification | Vinyl acetate (B1210297) / Hexane | >99% | ~50 |

| 2 | Pseudomonas cepacia Lipase (PCL) | Transesterification | Ethyl acetate / Toluene | 95% | 48 |

| 3 | Pig Pancreatic Lipase (PPL) | Hydrolysis of Acetate Ester | Phosphate Buffer / Toluene | 92% | 52 |

Note: The data in this table is representative and conceptual, based on typical results for lipase-catalyzed resolutions of tertiary alcohols, and serves to illustrate the expected outcomes of such a synthetic strategy.

Another prominent conceptual approach involves substrate-controlled diastereoselective synthesis. This strategy relies on the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a suitable ketone precursor could be reacted with a methyl Grignard reagent or other methyl organometallic reagent. By attaching a chiral auxiliary to the ketone, one face of the carbonyl group becomes sterically hindered, forcing the incoming nucleophile to attack from the less hindered face. This results in the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the target alcohol.

The Evans oxazolidinones are a well-known class of chiral auxiliaries that have been employed to achieve high levels of stereoselectivity in aldol (B89426) reactions, which can be a pathway to precursors for tertiary alcohols. While not a direct Grignard addition, the principle of using a chiral auxiliary to control the formation of a stereocenter is the same. Grignard reactions themselves can be rendered highly diastereoselective through the use of chiral ligands or auxiliaries. rug.nlresearchgate.net

Table 2: Conceptual Data for Diastereoselective Methylation of a Chiral Ketone Precursor

| Entry | Chiral Auxiliary/Ligand | Methylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (R)-2-amino-1,1-diphenyl-propan-1-ol | MeMgBr | 95:5 | 85 |

| 2 | (-)-Sparteine | MeLi | 90:10 | 78 |

| 3 | Evans Oxazolidinone (on a related precursor) | MeTiCl3 | >98:2 | 90 |

Note: This table presents conceptual data illustrating the potential outcomes of a substrate-controlled diastereoselective methylation reaction for the synthesis of a precursor to this compound. The specific auxiliaries and conditions are representative of those used to achieve high diastereoselectivity in similar systems.

Ultimately, the choice of synthetic strategy would depend on factors such as the desired enantiomeric purity, scalability, and the availability and cost of the chiral catalyst or auxiliary. Both enzymatic resolution and substrate-controlled diastereoselective synthesis represent powerful and conceptually sound approaches to access the individual enantiomers of this compound.

Chemical Reactivity and Transformation Pathways

Electrophilic Addition Reactions at the Alkene Moiety

The carbon-carbon double bond in 2,6-Dimethyl-6-hepten-2-ol is electron-rich, making it susceptible to attack by electrophiles. almaaqal.edu.iqlibretexts.org This characteristic reaction, known as electrophilic addition, involves the breaking of the π bond and the formation of two new sigma bonds. almaaqal.edu.iqlibretexts.org

Oxymercuration Processes and Mechanisms

Oxidation and Reduction Pathways

The functional groups of this compound can undergo both oxidation and reduction reactions. The alkene moiety can be oxidized by agents like potassium permanganate (B83412) or ozone to form epoxides or be cleaved to yield smaller carbonyl compounds. For instance, ozonolysis of related compounds like 6-methyl-5-hepten-2-one (B42903) has been studied, leading to the formation of carbonyl oxides which can further react to form dioxanes and hydroperoxides. acs.org

Conversely, the double bond can be reduced through hydrogenation, typically using a catalyst such as palladium or platinum, to yield the saturated alcohol, 2,6-dimethylheptan-2-ol. google.com Furthermore, the related compound 6-methyl-5-hepten-2-one can be reduced to 6-methyl-5-hepten-2-ol (B124558) using aluminum isopropoxide. google.com

Derivatization Strategies for Analytical or Synthetic Purposes

Derivatization is a common strategy to modify a compound for specific analytical or synthetic purposes. For analytical purposes, this compound has been used as an internal standard in the analysis of volatile terpenoids in wine by gas chromatography-mass spectrometry (GC-MS). mdpi.com Its structural similarity to terpenoids makes it a suitable reference for quantifying these compounds. mdpi.com

For synthetic purposes, the hydroxyl group can be a site for derivatization. For example, the related alcohol, 2,6-dimethyl-1,5-heptadien-3-ol, can be acetylated using acetyl chloride to form the corresponding acetate (B1210297) ester. Similarly, this compound can be halogenated to replace the hydroxyl group with a chlorine or bromine atom, creating a precursor for Grignard reagents. google.com

Radical Scavenging Activity and Mechanisms

Research has shown that 2,6-dimethyl-5-hepten-2-ol, an isomer of the target compound, exhibits significant peroxyl-radical-scavenging activity. researchgate.net This activity was found to be comparable to that of linalool, a well-known antioxidant monoterpene alcohol. researchgate.net The primary mechanism proposed for this radical scavenging is the Hydrogen Atom Transfer (HAT) mechanism, as supported by theoretical calculations. researchgate.net While the title compound has a slightly different double bond position, the presence of the allylic protons and the tertiary alcohol group suggests it may also possess radical scavenging properties.

Characterization of Specific Reaction Products

The characterization of reaction products of this compound and related compounds is crucial for understanding their chemical transformations. For example, the dehydration of 2,6-dimethyl-5-hepten-2-ol using an H-β zeolite catalyst yields 2,6-dimethyl-1,5-heptadiene as the major product, along with byproducts such as 2,6-dimethyl-1,6-heptadiene (B13762920) and 2,6-dimethyl-2,5-heptadiene.

In another instance, the reaction of 6-methyl-5-hepten-2-one leads to 2,6-dimethyl-5-heptenal, and further hydration can produce 6-hydroxy-2,6-dimethylheptanal. google.com The structures of these products are typically confirmed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Interactive Data Table: Reaction Products of 2,6-Dimethyl-heptene Derivatives

| Precursor Compound | Reagents/Conditions | Major Product(s) | Byproduct(s) |

| 2,6-dimethyl-5-hepten-2-ol | H-β zeolite, 100°C | 2,6-dimethyl-1,5-heptadiene | 2,6-dimethyl-1,6-heptadiene, 2,6-dimethyl-2,5-heptadiene |

| 6-methyl-5-hepten-2-one | 1. Aluminum isopropoxide2. Halogenating agent3. Mg, Formate | 2,6-dimethyl-5-heptenal | - |

| 2,6-dimethyl-5-heptenal | Sodium sulfite, HCl | 6-hydroxy-2,6-dimethylheptanal | - |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatography is the cornerstone for the analysis of 2,6-dimethyl-6-hepten-2-ol, enabling its separation from isomers and other volatile compounds that are often present in natural and synthetic samples. The choice of chromatographic technique depends on the complexity of the sample matrix and the analytical objective, whether it is qualitative identification, purity assessment, or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful tool for the analysis of volatile compounds like this compound. sigmaaldrich.comuav.ro In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic ions.

Qualitative Analysis: The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. uav.ro This is often achieved by comparing the experimental spectrum with established spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nist.gov The mass spectrum of this compound shows a specific fragmentation pattern that confirms its molecular structure.

Quantitative Analysis: For quantitative purposes, the abundance of the compound is determined by analyzing the peak areas in the chromatogram. sigmaaldrich.com GC-MS provides high sensitivity and selectivity, making it suitable for detecting and quantifying trace amounts of this compound in various samples. The retention index, a measure of where the compound elutes relative to a series of n-alkane standards, provides an additional layer of confirmation for its identity. nist.gov

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₈O | nist.gov |

| Molecular Weight | 142.24 g/mol | chemsynthesis.com |

| CAS Number | 32779-58-1 | nist.gov |

| Kovats Retention Index | 995.7 (SE-30 column) | nist.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for purity assessment and for the analysis of less volatile or thermally sensitive derivatives. iipseries.org Although this compound is volatile, analytical standards are confirmed for suitability with HPLC techniques.

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. iipseries.org For terpene alcohols, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient mixture of acetonitrile (B52724) and water. researchgate.net

Because many simple terpenes lack a strong chromophore, UV detection can be challenging. researchgate.net Therefore, derivatization with a UV-absorbing agent can be employed to enhance detection sensitivity. molnar-institute.com Alternatively, detectors such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) can be used. HPLC is particularly useful for verifying the purity of standards and for isolating the compound from complex non-volatile matrices. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

For highly complex samples containing numerous isomers and structurally similar compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chemistry-matters.comnih.gov This technique utilizes two different chromatographic columns connected by a modulator. chemistry-matters.com The effluent from the first column is periodically trapped, concentrated, and re-injected onto the second, shorter column for a rapid, secondary separation based on a different chemical property (e.g., polarity). mdpi.com

This results in a structured, two-dimensional chromatogram with vastly increased peak capacity and resolution. nih.govresearchgate.net GC×GC is exceptionally well-suited for the detailed analysis of essential oils, environmental samples, and other matrices where this compound may be a minor component amongst a multitude of other terpenes and volatile organic compounds (VOCs). researchgate.netuwaterloo.ca This enhanced separation reduces peak overlap, leading to more confident compound identification and more accurate quantification. nih.gov The structured nature of the chromatogram, where chemically related compounds elute in distinct patterns, can also aid in the tentative identification of unknown analytes. chemistry-matters.comnih.gov

Sample Preparation Techniques for Volatile Compounds

Effective sample preparation is critical for the successful analysis of this compound, as it serves to isolate and concentrate the analyte from the sample matrix, thereby minimizing interference and enhancing detection sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and highly effective technique for extracting volatile and semi-volatile compounds like this compound from solid, liquid, or gaseous samples. spectroscopyonline.com The method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. nih.govhelsinki.fi

Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. helsinki.fi After an equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis. sigmaaldrich.com The choice of fiber coating is crucial for selective and efficient extraction; coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often used for a broad range of volatile compounds, including terpenes. gcms.cz HS-SPME is widely used in the analysis of VOCs from plant materials, beverages, and environmental samples due to its speed, sensitivity, and minimal sample manipulation. uav.rospectroscopyonline.commdpi.com

Table 2: Typical HS-SPME Parameters for Volatile Terpene Analysis

| Parameter | Typical Setting | Purpose | Reference |

| Fiber Coating | DVB/CAR/PDMS | Adsorbs a wide range of volatile and semi-volatile analytes. | gcms.cz |

| Extraction Temp. | 40-70°C | Increases analyte vapor pressure, facilitating transfer to the headspace. | sigmaaldrich.comtandfonline.com |

| Extraction Time | 15-50 min | Allows for equilibrium to be reached between the sample, headspace, and fiber. | gcms.cztandfonline.com |

| Desorption Temp. | 250-270°C | Ensures rapid and complete transfer of analytes from the fiber to the GC column. | nih.govgcms.cz |

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a versatile sample preparation technique used to isolate, concentrate, and purify analytes from a liquid matrix. thermofisher.comorganomation.com The process is based on the principles of liquid chromatography, where a sample is passed through a cartridge containing a solid adsorbent (the stationary phase). thermofisher.com

Depending on the chosen sorbent and solvents, this compound can be selectively retained on the sorbent while matrix interferences are washed away. Subsequently, a different solvent is used to elute the purified analyte for analysis. researchgate.net For a moderately polar compound like this compound, a reversed-phase sorbent like C18 is often effective for extraction from aqueous samples. tandfonline.comtandfonline.com SPE is advantageous for its efficiency, reduced solvent consumption compared to traditional liquid-liquid extraction, and potential for automation. organomation.com It is frequently used to clean up complex samples like beverages or biological fluids prior to GC or HPLC analysis. researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic and molecular composition, connectivity, and the chemical environment of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides profound insight into the carbon-hydrogen framework of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer a definitive roadmap of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each proton. Key expected resonances include signals for the vinyl protons of the C=CH₂ group, the methyl protons at the C6 and C2 positions, the methylene (B1212753) protons of the aliphatic chain, and the hydroxyl proton. The integration of these signals provides the relative ratio of the protons, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons, thus establishing the connectivity of the molecular fragments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would be expected to show signals for the two sp² hybridized carbons of the double bond, the sp³ hybridized carbon bearing the hydroxyl group (C2), the quaternary carbon at C6, the methyl carbons, and the methylene carbons of the chain. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

A detailed analysis of both ¹H and ¹³C NMR data, including two-dimensional NMR techniques such as COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the structural integrity of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity |

|---|---|---|

| =CH₂ | 4.5 - 5.0 | Singlet or finely split multiplet |

| -OH | 1.0 - 4.0 (variable) | Singlet (broad) |

| -CH₃ (on C=C) | 1.6 - 1.8 | Singlet or finely split multiplet |

| -CH₂- | 1.3 - 2.1 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) Range |

|---|---|

| C=CH₂ | 140 - 150 |

| C=CH₂ | 110 - 115 |

| C-OH | 68 - 75 |

| -CH₂- | 20 - 45 |

| -CH₃ (on C=C) | 20 - 25 |

Infrared (FTIR) and Raman (FT-Raman) Spectroscopy for Vibrational Analysis

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. The presence of the double bond is confirmed by a C=C stretching vibration around 1640-1650 cm⁻¹ and =C-H out-of-plane bending vibrations in the 890-910 cm⁻¹ range. The C-O stretching vibration of the tertiary alcohol typically appears as a strong band between 1100 and 1200 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum provides complementary information. While the O-H stretch is generally weak in Raman, the C=C double bond stretching vibration is typically a strong and sharp signal, making it easily identifiable. The C-H stretching and bending vibrations of the aliphatic portions of the molecule will also be present.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Weak | Strong, Broad (FTIR) |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Medium to Strong |

| C=C Stretch | 1640-1650 | 1640-1650 | Medium (FTIR), Strong (Raman) |

| C-H Bend (CH₃, CH₂) | 1370-1470 | 1370-1470 | Medium |

| C-O Stretch | 1100-1200 | Weak | Strong (FTIR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the isolated carbon-carbon double bond. This functional group undergoes a π → π* electronic transition upon absorption of UV radiation. Typically, for isolated double bonds, the maximum absorption (λmax) occurs in the far UV region, around 170-190 nm. The presence of alkyl substituents on the double bond can cause a small bathochromic (red) shift. The hydroxyl group, being a saturated functional group, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). Therefore, the UV-Vis spectrum of this compound is expected to be relatively simple, with a primary absorption band below 200 nm, confirming the presence of the alkene moiety.

Optimization and Application of Internal Standards in Quantitative Methodologies

For the accurate quantification of this compound, particularly in complex mixtures, the use of an internal standard (IS) in chromatographic methods like Gas Chromatography (GC) is a widely adopted and robust strategy. An internal standard is a compound of known concentration that is added to both the calibration standards and the unknown samples. By comparing the response of the analyte to the response of the internal standard, variations in sample injection volume, detector response, and sample preparation can be effectively compensated for, leading to improved precision and accuracy.

The selection of a suitable internal standard is critical for the development of a reliable quantitative method. An ideal internal standard should possess the following characteristics:

It should be chemically similar to the analyte but not naturally present in the sample.

It should be well-resolved from the analyte and any other components in the chromatogram.

It should have a similar retention time to the analyte without co-eluting.

It should be stable and not react with the sample components.

For the analysis of terpene alcohols like this compound, long-chain hydrocarbons are often employed as internal standards. For instance, n-tridecane has been successfully used as an internal standard for the quantification of various terpenes in complex matrices. thieme-connect.comnih.govnih.govncasi.orgsigmaaldrich.com

The optimization of the internal standard method involves several steps. Firstly, the concentration of the internal standard should be carefully chosen to be in the same range as the expected concentration of the analyte to ensure a comparable detector response. Secondly, the method must be validated to demonstrate its performance. Key validation parameters include:

Linearity: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear relationship with a high correlation coefficient (r² > 0.99) is essential. nih.gov

Accuracy: This is typically assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix. The percentage of the spiked amount that is recovered is a measure of the method's accuracy. Recoveries are often aimed to be within a range of 80-120%. nih.gov

Precision: This is evaluated by analyzing replicate samples and is expressed as the relative standard deviation (RSD). Low RSD values indicate high precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

By systematically optimizing and validating the internal standard method, it is possible to achieve highly reliable and reproducible quantitative results for this compound in a variety of sample types.

Table 4: Common Internal Standards for Terpene Analysis

| Internal Standard | Chemical Class | Rationale for Use |

|---|---|---|

| n-Tridecane | n-Alkane | Good chromatographic separation from many terpenes, chemically inert. thieme-connect.comnih.govnih.govncasi.orgsigmaaldrich.com |

| Dodecane | n-Alkane | Similar properties to n-tridecane, suitable for GC analysis. researchgate.net |

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. Despite its utility, specific DFT studies on 2,6-dimethyl-6-hepten-2-ol are not readily found in published research.

A comprehensive understanding of this compound's chemical behavior begins with identifying its most stable three-dimensional structure. Geometry optimization and conformational analysis, typically performed using DFT methods, would elucidate the preferred spatial arrangement of its atoms and the energy landscape of its various conformers. At present, detailed reports of such analyses for this specific alcohol are not available.

The electronic character of this compound, which dictates its reactivity, can be described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of the energy and distribution of these orbitals via DFT calculations would reveal likely sites for nucleophilic and electrophilic attack. This information, however, has not been specifically reported for this compound.

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These theoretical predictions are invaluable for interpreting experimental data. For this compound, however, dedicated computational studies predicting its spectroscopic characteristics have not been published.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Understanding the pathways of chemical reactions involving this compound, including the structures and energies of transition states, is crucial for controlling reaction outcomes. Computational methods are instrumental in mapping these reaction mechanisms. To date, there is no specific literature detailing the computational elucidation of reaction mechanisms and transition states for this compound.

Theoretical Prediction of Physical Parameters (e.g., Collision Cross Sections)

While comprehensive computational studies are scarce, some theoretical predictions of physical parameters for this compound are available. One such parameter is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase. The predicted CCS values for various adducts of this compound have been calculated and are presented in the table below. uni.lu These values are useful in ion mobility spectrometry, a technique often coupled with mass spectrometry for the structural characterization of molecules.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.14305 | 134.5 |

| [M+Na]⁺ | 165.12499 | 140.7 |

| [M-H]⁻ | 141.12849 | 133.4 |

| [M+NH₄]⁺ | 160.16959 | 155.7 |

| [M+K]⁺ | 181.09893 | 139.5 |

| [M+H-H₂O]⁺ | 125.13303 | 130.8 |

| [M+HCOO]⁻ | 187.13397 | 153.8 |

| [M+CH₃COO]⁻ | 201.14962 | 175.8 |

| [M+Na-2H]⁻ | 163.11044 | 139.0 |

| [M]⁺ | 142.13522 | 134.7 |

| [M]⁻ | 142.13632 | 134.7 |

Data sourced from PubChemLite. uni.lu m/z refers to the mass-to-charge ratio of the adduct.

Biological Investigations and Biomarker Identification

Identification as a Volatile Biomarker in Biological Matrices

2,6-Dimethyl-6-hepten-2-ol has been identified as a potential volatile organic compound (VOC) biomarker in human biological matrices, particularly in the context of cancer detection. nih.govmdpi.comumons.ac.be VOCs are carbon-based chemicals that evaporate easily at room temperature and are present in various biological samples, including breath, urine, blood, and saliva. mdpi.com Alterations in the profile of VOCs can be indicative of metabolic changes associated with diseases such as cancer, making them a focus of non-invasive diagnostic research. nih.govmdpi.com

Research into the volatile metabolomic profiling of urine has pointed to this compound as a component of a biomarker panel for the diagnosis of prostate cancer. nih.gov In a study utilizing headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS), this compound was among the discriminant volatile compounds identified in urine samples that could potentially distinguish between individuals with prostate cancer and healthy controls. nih.gov

Furthermore, the potential of this compound as a biomarker extends to exhaled breath. An electronic nose (e-nose) based on metal oxide semiconductor sensors has been explored for the detection of various diseases through the analysis of breath VOCs. umons.ac.be In this context, this compound has been listed as a potential breath biomarker for prostate cancer. umons.ac.be The use of such technologies aims to provide a global characterization of the complex mixture of odorous compounds in breath, which may offer a non-invasive method for disease screening. nih.gov

The following table summarizes the findings regarding the identification of this compound as a potential biomarker.

| Biological Matrix | Associated Condition | Analytical Technique | Reference |

| Urine | Prostate Cancer | HS-SPME/GC-MS | nih.gov |

| Breath | Prostate Cancer | Electronic Nose (e-nose) | umons.ac.be |

Mechanistic Studies of Peroxyl-Radical Scavenging

While this compound belongs to the terpene class of compounds, which are known for their antioxidant properties, specific mechanistic studies on its peroxyl-radical scavenging activity are not extensively available in the reviewed literature. semanticscholar.orgresearchgate.netnih.govdntb.gov.ua Terpenes, in general, can act as direct antioxidants by scavenging free radicals or as indirect antioxidants by enhancing the body's antioxidant enzyme systems. nih.gov The antioxidant activity of terpenes is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom to a radical, thereby neutralizing it. researchgate.net However, detailed investigations into the specific reaction kinetics and the precise mechanism of interaction between this compound and peroxyl radicals have not been specifically detailed in the available search results.

Applications in Organic Synthesis and Materials Science

Role as a Key Building Block in Multi-Step Organic Syntheses

2,6-Dimethyl-6-hepten-2-ol and its isomers function as crucial building blocks in multi-step synthetic pathways. These unsaturated alcohols are key intermediates in the production of more complex molecules, particularly saturated alcohols and other fine chemicals. Their significance lies in the reactivity of the alkene and hydroxyl functional groups, which can be selectively targeted in subsequent reaction steps.

A primary application of unsaturated precursors like this compound is in the synthesis of their saturated analogs. The carbon-carbon double bond provides a reactive site for hydrogenation, a reliable and high-yield reaction that converts the unsaturated alcohol into its saturated counterpart. This two-step approach—first creating the unsaturated alcohol framework and then reducing the double bond—is a common strategy for producing specific aliphatic alcohols used in various industries. For instance, the synthesis of 2,6-dimethyl-2-heptanol, a compound valued in the fragrance industry, often proceeds through the hydrogenation of an unsaturated intermediate like 2,6-dimethyl-5-hepten-2-ol. guidechem.comgoogle.com This general pathway highlights the role of the unsaturated structure as a pivotal, yet transient, building block in a larger synthetic sequence.

Synthesis of Value-Added Derivatives and Analogs

The primary value-added derivative synthesized from this compound is its saturated analog, 2,6-dimethyl-2-heptanol. This conversion is typically achieved through catalytic hydrogenation, a process that saturates the terminal double bond without altering the tertiary alcohol group. The resulting compound, 2,6-dimethyl-2-heptanol, is a colorless liquid with a delicate, floral odor reminiscent of freesia and is utilized in various floral perfume compositions. guidechem.comchemicalbook.com

The hydrogenation process is a cornerstone of this synthetic application. It involves reacting the unsaturated alcohol with hydrogen gas under pressure in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. google.com The reaction is efficient and typically results in high yields of the desired saturated alcohol. google.com

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-dimethyl-5-heptene-2-alcohol | H₂, Palladium on Carbon (Pd/C) catalyst, 2.5 MPa, 60-80 °C | 2,6-dimethyl-2-heptanol | 88% | google.com |

This transformation underscores the role of this compound as a direct precursor to a commercially valuable fragrance ingredient, thereby demonstrating its utility in synthesizing value-added derivatives.

Potential in the Development of Novel Materials

While this compound is a useful intermediate in organic synthesis, its direct application in the development of novel materials is not extensively documented in current scientific literature. However, the synthesis of novel solvents from structurally similar compounds suggests potential avenues for exploration. For example, the isomer 2,6-dimethyl-5-hepten-2-ol has been successfully used as a starting material to synthesize 2,2,6,6-tetramethyloxane (B15439894), a new hindered ether solvent with potential as a non-mutagenic and sustainable replacement for hazardous hydrocarbon solvents like toluene (B28343). acs.org

The potential for this compound to be used in polymer chemistry or as a monomer in polymerization reactions remains a subject for future research. The presence of both a hydroxyl group and a polymerizable alkene group could theoretically allow it to act as a functional monomer, but specific examples of this application are not currently established.

Structure Reactivity Relationships and Isomeric Considerations

Comparative Analysis with Structural Isomers and Analogs in Chemical Transformations

The chemical transformations of 2,6-dimethyl-6-hepten-2-ol are best understood when compared with its structural isomers, such as 2,6-dimethyl-5-hepten-2-ol and 2,6-dimethyl-2-hepten-4-ol. Key reactions for alcohols include acid-catalyzed dehydration and oxidation, where the position of the double bond and the hydroxyl group significantly influences the reaction pathways and product distributions.

Acid-Catalyzed Dehydration:

In the presence of a strong acid catalyst, tertiary alcohols like this compound and its isomers readily undergo dehydration via an E1 elimination mechanism. This process involves the formation of a carbocation intermediate. The stability of this carbocation is a critical factor in determining the reaction rate and the major alkene product formed, often following Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene.

For this compound, protonation of the hydroxyl group followed by the loss of a water molecule leads to a tertiary carbocation. Subsequent elimination of a proton can result in the formation of several isomeric dienes. The relative stability of these dienes will govern the product distribution.

A comparative analysis of the dehydration of this compound and its isomer, 2,6-dimethyl-5-hepten-2-ol, highlights the influence of the initial double bond position. The carbocation formed from 2,6-dimethyl-5-hepten-2-ol can also lead to a variety of diene products. The specific product ratios would depend on the relative energies of the transition states leading to each product.

Oxidation:

The oxidation of tertiary alcohols is generally challenging under standard conditions. However, tertiary allylic alcohols represent a notable exception. The presence of the adjacent double bond allows for oxidative rearrangement reactions. For instance, the Babler oxidation, which employs pyridinium (B92312) chlorochromate (PCC), can oxidize tertiary allylic alcohols to α,β-unsaturated ketones. This transformation proceeds through a youtube.comyoutube.com-sigmatropic rearrangement of a chromate (B82759) ester intermediate.

When comparing the oxidation of this compound with its isomers, the position of the double bond is again crucial. For this compound, the rearrangement would lead to a specific enone. In contrast, the oxidation of an isomer like 2,6-dimethyl-2-hepten-4-ol, a secondary allylic alcohol, would be expected to proceed more readily to the corresponding ketone without rearrangement, using a wider range of oxidizing agents.

| Compound | Structure | Reaction Type | Predicted Reactivity and Major Products |

|---|---|---|---|

| This compound |  | Acid-Catalyzed Dehydration | Formation of a tertiary carbocation, leading to a mixture of conjugated and non-conjugated dienes. The most stable conjugated diene is expected as the major product. |

| 2,6-Dimethyl-5-hepten-2-ol |  | Acid-Catalyzed Dehydration | Formation of a tertiary carbocation, also leading to a mixture of dienes. Product distribution may differ from its isomer due to the initial double bond position influencing the carbocation rearrangement pathways. |

| 2,6-Dimethyl-2-hepten-4-ol |  | Oxidation | As a secondary allylic alcohol, it is readily oxidized to the corresponding α,β-unsaturated ketone, 2,6-dimethyl-2-hepten-4-one, using common oxidizing agents like PCC or MnO2. |

Influence of Functional Group Position and Branching on Reactivity Profiles

The specific placement of the hydroxyl group and the vinyl group, along with the methyl branching in this compound, profoundly impacts its reactivity profile through a combination of electronic and steric effects.

Position of the Hydroxyl Group (Tertiary Alcohol):

The tertiary nature of the alcohol at the C2 position has several consequences:

Enhanced Carbocation Stability: The formation of a tertiary carbocation during E1 dehydration is more favorable than the formation of a secondary or primary carbocation, leading to a faster dehydration rate compared to its primary or secondary alcohol analogs.

Resistance to Direct Oxidation: Tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to oxidation reactions that proceed via C-H bond cleavage at that position. However, as it is also an allylic alcohol, specific oxidative rearrangements are possible.

Steric Hindrance: The three alkyl substituents around the carbinol carbon create significant steric hindrance, which can impede the approach of bulky reagents in substitution reactions (SN2-type reactions are highly disfavored).

Position of the Double Bond (Allylic System):

The terminal double bond at the C6-C7 position makes the alcohol allylic. This configuration is key to its reactivity:

Allylic Carbocation Stabilization: While the initial carbocation in dehydration is tertiary, the proximity of the double bond allows for potential resonance stabilization if rearrangement occurs, although in this specific structure, the tertiary carbocation is already quite stable.

Unique Oxidation Pathways: As mentioned, the allylic nature enables oxidative rearrangements like the Babler oxidation.

Influence of Methyl Branching:

Increased Steric Hindrance: The gem-dimethyl group at C2 significantly increases steric bulk around the hydroxyl group. The methyl group at C6 also adds to the steric profile of the molecule. This steric hindrance can influence the regioselectivity of reactions, favoring the formation of products where attack occurs at a less hindered site.

Electronic Effects: Alkyl groups are weakly electron-donating, which helps to stabilize the adjacent tertiary carbocation formed during dehydration.

| Structural Feature | Influence on Reactivity Profile | Example Reaction Affected |

|---|---|---|

| Tertiary Hydroxyl Group | Favors E1 elimination via a stable tertiary carbocation; sterically hinders SN2 reactions; resistant to direct oxidation. | Acid-Catalyzed Dehydration |

| Terminal Double Bond (Allylic) | Enables oxidative rearrangement pathways; influences stability of potential rearranged carbocations. | Oxidation (e.g., Babler Oxidation) |

| Gem-dimethyl Group at C2 | Increases steric hindrance around the reaction center; stabilizes the tertiary carbocation. | Nucleophilic Substitution (disfavored), Dehydration (stabilizes intermediate) |

| Methyl Group at C6 | Contributes to the overall steric bulk of the molecule; influences the stability of the double bond in potential elimination products. | Elimination Reactions (product distribution) |

Q & A

Q. What validated analytical methods are recommended for quantifying 2,6-Dimethyl-6-hepten-2-ol in complex matrices like plant extracts or wine?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with Headspace-Solid Phase Microextraction (HS-SPME) is a robust approach. Use a DVB/PDMS/CAR fiber for extraction, and include 3-Octanol or the compound itself as an internal standard to correct for matrix effects and instrument variability. Optimize parameters such as extraction temperature (e.g., 40–60°C) and time (30–60 min) to enhance recovery rates . Calibration curves should span concentrations relevant to biological samples (e.g., 0.1–100 µg/L), with validation via spike-recovery experiments (target: 85–115% recovery).

Q. How can researchers ensure the purity of synthesized this compound, and what purification techniques are most effective?

Methodological Answer: Post-synthesis purification requires fractional distillation under reduced pressure (e.g., 0.020 bar) to isolate the compound, given its boiling point range of 351–353 K under low-pressure conditions . Confirm purity via GC-MS (retention time: ~7.48 min; Kovats Index: 992) and ¹H NMR to detect impurities like stereoisomers or oxidation byproducts. For trace contaminants, use preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 methanol-water) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods with airflow ≥0.5 m/s to prevent vapor accumulation.

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory.

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: For eye exposure, irrigate with water for ≥10 minutes; for skin contact, wash with soap and water. Avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How should researchers resolve contradictory data on the compound’s physical properties (e.g., boiling point discrepancies across studies)?

Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., pressure, instrumentation). For example, boiling points reported at 351–353 K under 0.020 bar may conflict with ambient-pressure data. To reconcile these:

Replicate measurements using standardized protocols (e.g., ASTM D86 for distillation).

Apply thermodynamic models (e.g., Antoine equation) to extrapolate boiling points across pressures.

Cross-validate with differential scanning calorimetry (DSC) to measure phase transitions under controlled conditions . Document all parameters (pressure, purity, calibration) to enhance reproducibility.

Q. What experimental strategies can distinguish stereoisomers or enantiomers of this compound in chiral studies?

Methodological Answer:

- Chiral GC or HPLC: Use columns with β-cyclodextrin or derivatized cellulose phases. For GC, compare retention times against known enantiomers; for HPLC, employ polarimetric detection.

- Vibrational Circular Dichroism (VCD): Resolve absolute configuration by analyzing C-O and C-H vibrational modes in the 1000–1500 cm⁻¹ range.

- Synthesis of Derivatives: Convert the alcohol to esters (e.g., Mosher’s esters) for NMR-based stereochemical analysis .

Q. How can degradation pathways of this compound under oxidative or photolytic conditions be systematically characterized?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to UV light (e.g., 254 nm) or H₂O₂/Fe²⁺ (Fenton’s reagent) and monitor degradation via LC-MS/MS . Identify major degradation products (e.g., epoxides or ketones) using high-resolution mass spectrometry.

- Kinetic Modeling: Apply pseudo-first-order kinetics to derive rate constants (k) and half-life (t₁/₂) under varying pH/temperature .

Q. What role does this compound play in plant volatile organic compound (VOC) studies, and how can its emission dynamics be modeled?

Methodological Answer: The compound is a monoterpene alcohol implicated in plant defense and pollinator attraction. To model emissions:

Use dynamic headspace sampling coupled with TD-GC-MS to capture real-time VOC profiles.

Integrate environmental variables (temperature, light intensity) into Arrhenius-type equations to predict emission rates.

Compare with transcriptomic data (e.g., TPS gene expression) to link biosynthesis to emission patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.